![molecular formula C12H9ClN4S B2822119 5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine CAS No. 330473-50-2](/img/structure/B2822119.png)
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their wide range of biological activities and are considered fruitful targets for cancer control .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps. The process starts with substituted aldehydes, followed by reflux with HCl and DMF. This is followed by a reaction with POCl3 under reflux conditions. The final step involves reflux with morpholine in a mixture of absolute ethanol and isopropanol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine serves as a precursor in the synthesis of various heterocyclic compounds. Its reaction with different reagents leads to the formation of new chemical structures with anticipated biological activities. For instance, it has been used to synthesize indeno[2',1': 5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, demonstrating the versatility of this compound in heterocyclic chemistry and its potential as a scaffold for developing novel therapeutic agents (Hassan, 2006).
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal properties of derivatives synthesized from this compound. These investigations are crucial for identifying new compounds that can combat resistant strains of bacteria and fungi, highlighting the importance of this chemical entity in the search for new antibiotics and antifungal agents. For example, new pyrimidines and condensed pyrimidines synthesized from this compound have shown antimicrobial activity against various strains of bacteria and fungi, suggesting their potential utility in medical applications (Abdelghani et al., 2017).
Structural and Spectral Analysis
The structural and bonding characteristics of this compound and its derivatives have been subject to analysis to understand their chemical behavior and interaction with biological targets. Such studies include spectroscopic analysis and investigation of molecular geometry, which are essential for elucidating the mode of action of these compounds and optimizing their biological activity (Sherlin et al., 2018).
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, have been reported to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that pyridopyrimidines can inhibit the activation of protein tyrosine kinases . These enzymes play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Biochemical Pathways
Pyridopyrimidines have been reported to interfere with several signaling pathways, including those involving the aforementioned protein kinases . These pathways regulate a variety of cellular processes, and their disruption can lead to changes in cell behavior.
Pharmacokinetics
The lipophilicity of a drug, which is related to its affinity for a lipid environment, can influence its absorption and distribution within the body .
Result of Action
The inhibition of protein tyrosine kinases can lead to changes in cell behavior, potentially including the inhibition of cell proliferation .
Future Directions
Thieno[2,3-d]pyrimidines, such as “5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine”, have shown promising results in the field of medicinal chemistry, particularly as potential anti-cancer agents . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .
properties
IUPAC Name |
[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICQHNLZSBLKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

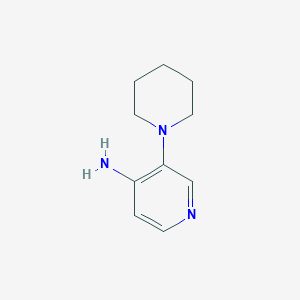
![N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B2822037.png)
![2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2822038.png)
![ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2822040.png)
![2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2822041.png)

![2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2822047.png)
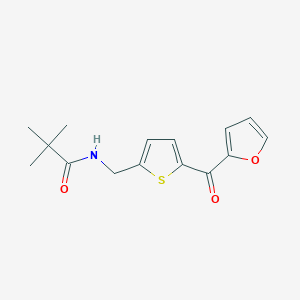
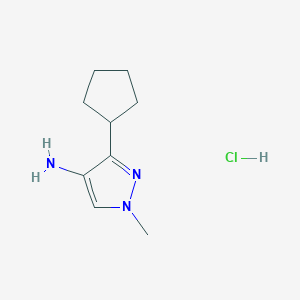
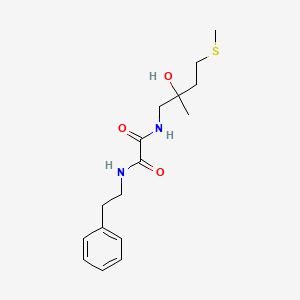
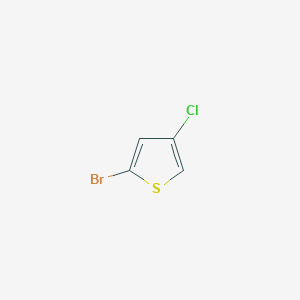
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2822057.png)

